2-bromo-5-methylbenzohydrazide

Overview

Description

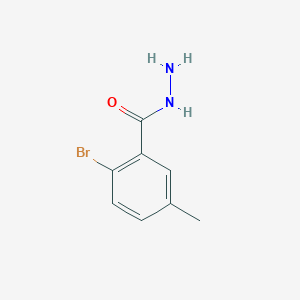

2-Bromo-5-methylbenzohydrazide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methylbenzohydrazide typically involves the bromination of 5-methylbenzohydrazide. One common method includes the following steps:

Bromination: 5-methylbenzohydrazide is dissolved in an appropriate solvent such as dichloromethane. Bromine is then added dropwise at a low temperature (0°C) to control the reaction rate and prevent side reactions. The mixture is allowed to warm to room temperature and stirred overnight.

Isolation: The reaction mixture is washed with sodium thiosulfate to remove excess bromine, followed by washing with sodium bicarbonate to neutralize any acidic by-products. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylbenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydrazide group can be oxidized to form corresponding azides or reduced to amines.

Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of 2-substituted-5-methylbenzohydrazides.

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of corresponding amines.

Scientific Research Applications

2-Bromo-5-methylbenzohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-5-methylbenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and hydrazide group play crucial roles in its reactivity and binding affinity. Molecular docking studies and biochemical assays are often used to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-methoxybenzohydrazide

- 2-Bromo-4-methylbenzohydrazide

- 2-Bromo-5-fluorobenzohydrazide

Uniqueness

2-Bromo-5-methylbenzohydrazide is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities in biochemical assays, making it a valuable compound for specific research applications .

Biological Activity

2-Bromo-5-methylbenzohydrazide is an organic compound characterized by its hydrazide functional group attached to a brominated aromatic ring. Its chemical formula is , and it features a bromine atom at the second position and a methyl group at the fifth position of the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The presence of the bromine atom and the hydrazide group enhances its reactivity and binding affinity, allowing it to inhibit or alter the function of specific biological targets. Molecular docking studies and biochemical assays are often employed to elucidate these interactions, particularly in cancer and bacterial infection pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activities. Preliminary studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Its unique structure allows for selective targeting of cancer cells while minimizing effects on normal cells, which is crucial for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful. The following table summarizes key features:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 5-Methylbenzohydrazide | Lacks bromine substitution | Lower reactivity compared to brominated versions |

| 2-Bromo-4-methylbenzohydrazide | Bromine at the second position but different methyl placement | Different biological activity profile |

| 4-Bromo-3-methylbenzohydrazide | Similar bromination pattern but different ring substitution | Potentially different pharmacological effects |

| 3-Bromo-5-methylbenzohydrazide | Bromine at another position | May exhibit unique interaction profiles |

This comparative analysis highlights how variations in structure can significantly influence biological activity, making this compound a valuable compound for research into structure-activity relationships (SAR) in medicinal chemistry.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results showed that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. The study concluded that the compound's hydrazide functionality plays a crucial role in its antimicrobial action.

Study 2: Anticancer Activity Investigation

Another research effort focused on the anticancer properties of this compound using various cancer cell lines, including breast and colon cancer models. The compound demonstrated cytotoxic effects with IC50 values less than those of standard chemotherapeutic agents like doxorubicin. Mechanistic studies indicated that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic agent.

Properties

IUPAC Name |

2-bromo-5-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXBKYUZDAZEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.